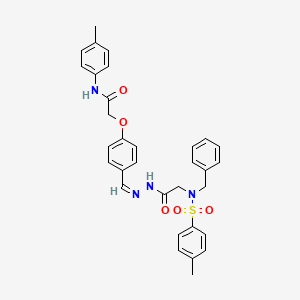
4-methoxy-N-methyl-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-methyl-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, also known as MPOX or LASSBio-1524, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MPOX belongs to the class of sulfonamide compounds and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 4-methoxy-N-methyl-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of the enzyme carbonic anhydrase, which is involved in various physiological processes including acid-base balance and ion transport. This compound has also been found to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, modulation of ion channels and receptors in the brain, anti-inflammatory and analgesic effects, and neuroprotective effects. This compound has also been found to have antioxidant properties and may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methoxy-N-methyl-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide in lab experiments is its potential neuroprotective effects, which may be useful in studying neurodegenerative diseases. This compound also has anti-inflammatory and analgesic effects, which may be useful in studying inflammatory diseases. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other compounds with similar effects.
Orientations Futures
There are several potential future directions for research on 4-methoxy-N-methyl-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide. One direction is to further investigate its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its anti-inflammatory and analgesic effects and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-methyl-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide involves the reaction of 4-methoxy-N-methyl-N-phenylbenzenesulfonamide with 3-propyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
4-methoxy-N-methyl-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been found to have anti-inflammatory and analgesic effects and has been studied for its potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
4-methoxy-N-methyl-N-phenyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-4-8-18-20-19(26-21-18)16-13-15(11-12-17(16)25-3)27(23,24)22(2)14-9-6-5-7-10-14/h5-7,9-13H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSPBOVQFJQJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)N(C)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
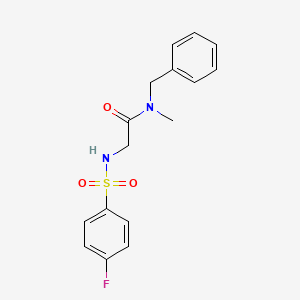

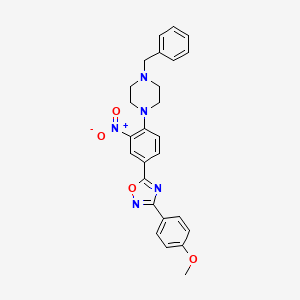
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7691074.png)


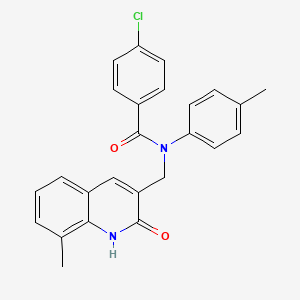

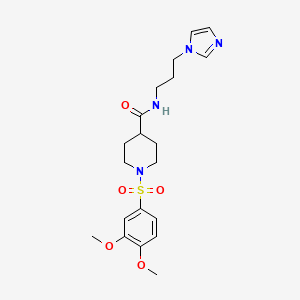
![N-(benzo[d][1,3]dioxol-5-yl)-3-(4-(N-(tert-butyl)sulfamoyl)phenyl)propanamide](/img/structure/B7691123.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7691131.png)

